Cas no 17764-91-9 (propiophenone, 3'-bromo-2'-hydroxy-,)

3'-Bromo-2'-hydroxypropiophenone is a brominated and hydroxylated derivative of propiophenone, characterized by the presence of a bromine atom at the 3' position and a hydroxyl group at the 2' position of the phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its functional groups enable selective modifications, making it valuable for constructing complex molecular frameworks. The bromine substituent enhances reactivity in cross-coupling reactions, while the hydroxyl group offers a site for further derivatization. The compound is typically handled under controlled conditions due to its reactive nature. Suitable for research and industrial applications requiring precise functionalization.
propiophenone, 3'-bromo-2'-hydroxy-, structure
17764-91-9 structure
商品名:propiophenone, 3'-bromo-2'-hydroxy-,
CAS番号:17764-91-9
MF:C9H9O2Br
メガワット:C9H9BrO2
CID:865565

propiophenone, 3'-bromo-2'-hydroxy-, 化学的及び物理的性質

名前と識別子

    • propiophenone, 3'-bromo-2'-hydroxy-,
    • 1-(3-bromo-2-hydroxyphenyl)propan-1-one

計算された属性

  • せいみつぶんしりょう: 227.97857

じっけんとくせい

  • PSA: 37.3

propiophenone, 3'-bromo-2'-hydroxy-, 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015030925-250mg
3'-Bromo-2'-hydroxypropiophenone
17764-91-9 97%
250mg
484.80 USD 2021-06-17
Alichem
A015030925-1g
3'-Bromo-2'-hydroxypropiophenone
17764-91-9 97%
1g
1,549.60 USD 2021-06-17
Alichem
A015030925-500mg
3'-Bromo-2'-hydroxypropiophenone
17764-91-9 97%
500mg
782.40 USD 2021-06-17

propiophenone, 3'-bromo-2'-hydroxy-, 関連文献

propiophenone, 3'-bromo-2'-hydroxy-,に関する追加情報

Propiophenone, 3'-bromo-2'-hydroxy- (CAS No. 17764-91-9): A Key Intermediate in Modern Pharmaceutical Synthesis

The compound propiophenone, 3'-bromo-2'-hydroxy-, identified by its CAS number 17764-91-9, represents a significant intermediate in the realm of pharmaceutical synthesis. This molecule, characterized by its bromo and hydroxyl substituents on a propiophenone backbone, has garnered attention due to its versatile reactivity and utility in constructing complex drug molecules. Its structural features make it a valuable precursor in the development of novel therapeutic agents, particularly those targeting neurological and cardiovascular disorders.

Propiophenone, 3'-bromo-2'-hydroxy- is a derivative of propiophenone, a well-known β-ketoester that serves as a fundamental building block in organic synthesis. The introduction of a bromine atom at the 3' position and a hydroxyl group at the 2' position enhances its reactivity, allowing for further functionalization through various chemical transformations. These modifications enable chemists to tailor the compound for specific applications, making it indispensable in the synthesis of pharmacologically active compounds.

In recent years, there has been a surge in research focused on developing innovative strategies for constructing heterocyclic scaffolds, which are prevalent in many modern drugs. Propiophenone, 3'-bromo-2'-hydroxy- plays a pivotal role in this context, as it can be easily converted into more complex structures through reactions such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and cyclization processes. These transformations are crucial for creating molecules with enhanced binding affinity and improved pharmacokinetic profiles.

The pharmaceutical industry has increasingly recognized the importance of propiophenone derivatives in drug discovery. Specifically, compounds derived from propiophenone, 3'-bromo-2'-hydroxy- have shown promise in the development of kinase inhibitors and other targeted therapies. For instance, recent studies have demonstrated its utility in synthesizing inhibitors of tyrosine kinases, which are implicated in various cancers and inflammatory diseases. The bromo and hydroxyl groups provide handles for further derivatization, allowing researchers to fine-tune the properties of these inhibitors to achieve optimal efficacy and minimal side effects.

Moreover, the structural motif of propiophenone, 3'-bromo-2'-hydroxy- finds applications beyond oncology. Researchers have explored its potential in developing treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability to introduce diverse functional groups into this scaffold allows for the creation of molecules that can interact with specific neurotransmitter receptors or enzyme targets. Preliminary studies suggest that derivatives of this compound may modulate neurotransmitter release or inhibit aberrant enzyme activity associated with these conditions.

The synthesis of propiophenone, 3'-bromo-2'-hydroxy- typically involves multi-step organic reactions starting from readily available precursors like propiophenone. The bromination step is often performed using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) under controlled conditions. Subsequent hydroxylation can be achieved through various methods, including osmium tetroxide-mediated dihydroxylation or direct oxidation using hydrogen peroxide. These synthetic routes highlight the compound's accessibility and suitability for large-scale production.

In the context of green chemistry principles, efforts have been made to optimize the synthesis of propiophenone derivatives to minimize waste and reduce environmental impact. Catalytic methods and solvent-free reactions have been explored to enhance efficiency while maintaining high yields. Additionally, biocatalytic approaches using enzymes have shown promise in achieving selective transformations without harsh chemical conditions. Such advancements align with the broader goal of sustainable pharmaceutical manufacturing.

The biological activity of propiophenone derivatives is often dictated by their ability to interact with biological targets at the molecular level. Computational modeling techniques have become indispensable tools in predicting and optimizing these interactions. By leveraging molecular docking simulations and quantum mechanical calculations, researchers can design analogs of propiophenone derivatives with enhanced binding affinity and selectivity. This computational screening accelerates the drug discovery process by identifying promising candidates for experimental validation.

Recent patents and scientific literature underscore the growing interest in propiophenone-based compounds across academia and industry. Several patents have been filed for novel synthetic methodologies and therapeutic applications involving these derivatives. For example, a recent patent describes a process for synthesizing substituted propiophenones using flow chemistry techniques, which offers advantages such as improved scalability and reproducibility. Similarly, clinical trials are underway evaluating the efficacy of certain propiophenone derivatives as potential treatments for metabolic disorders.

The future prospects for propiophenone derivatives, including propiophenone, 3'-bromo-2'-hydroxy-, appear promising given their versatility and potential therapeutic applications. As drug discovery continues to evolve towards more targeted and personalized medicine approaches, propiophenone-based compounds are likely to play an increasingly important role in addressing unmet medical needs. Continued research into their synthesis, mechanism of action,and pharmacological properties will further solidify their position as valuable tools in modern pharmaceutical development.

おすすめ記事

推奨される供給者
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.